cis-Dichlorobis(triphenylphosphine)platinum(II)

Catalog No.
S1797889
CAS No.
15604-36-1
M.F
C36H30Cl2P2Pt
M. Wt
790.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Dichlorobis(triphenylphosphine)platinum(II)

CAS Number

15604-36-1

Product Name

cis-Dichlorobis(triphenylphosphine)platinum(II)

IUPAC Name

dichloroplatinum;triphenylphosphane

Molecular Formula

C36H30Cl2P2Pt

Molecular Weight

790.55

InChI

InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl

cis-Dichlorobis(triphenylphosphine)platinum(II) is a foundational, air-stable Pt(II) coordination complex widely procured as a homogeneous catalyst and a versatile organometallic precursor. Characterized by its square planar geometry and the presence of two labile chloride ligands adjacent to two strongly σ-donating triphenylphosphine groups, it serves as a critical starting material for synthesizing Pt(0) complexes and various organoplatinum derivatives. Commercially, it is selected for its high thermal decomposition threshold (≥300 °C) and direct solubility in organic solvents like dichloromethane and chloroform, making it a highly processable alternative to moisture-sensitive diene complexes or strictly aqueous platinum salts .

Substituting cis-PtCl2(PPh3)2 with its trans-isomer, upstream inorganic salts (e.g., K2PtCl4), or alternative diene precursors (e.g., Pt(cod)Cl2) significantly disrupts established synthetic workflows. The cis-geometry is strictly required for reactions demanding adjacent coordination sites, such as the chelation of bidentate ligands or the concerted reductive elimination steps in cross-coupling and hydrosilylation[1]. Using K2PtCl4 forces the user into protic or aqueous media, complicating non-aqueous organometallic synthesis, while Pt(cod)Cl2, though reactive, lacks the stabilizing triphenylphosphine ligands, requiring additional stoichiometric phosphine addition and presenting lower long-term storage stability [2]. Consequently, procuring the exact cis-PtCl2(PPh3)2 complex ensures immediate organic solubility, predictable cis-influence kinetics, and reliable batch-to-batch reproducibility.

Higher Thermal Stability and Shelf-Life for Industrial Storage

When selecting a Pt(II) precursor for large-scale organometallic synthesis, thermal and atmospheric stability directly impact procurement viability. cis-PtCl2(PPh3)2 exhibits a decomposition temperature of ≥300 °C and remains stable in air indefinitely under standard storage conditions . In contrast, the common alternative precursor Pt(cod)Cl2 (dichloro(1,5-cyclooctadiene)platinum(II)) is more sensitive to ambient moisture and prolonged storage, often requiring inert atmosphere handling to prevent gradual degradation and yield loss in downstream applications.

Evidence DimensionThermal decomposition threshold and handling requirements
Target Compound Data≥300 °C (air-stable solid)
Comparator Or BaselinePt(cod)Cl2 (lower thermal stability, moisture-sensitive over time)
Quantified Difference>100 °C higher thermal stability threshold with eliminated inert-glovebox storage requirements.
ConditionsStandard laboratory storage and melting point/decomposition assays.

Eliminates the need for specialized inert storage and reduces batch-to-batch variability caused by precursor degradation.

Thermodynamic Preference for the Cis-Isomer in Solution

For procurement in reproducible catalytic screening, the structural stability of the precursor in solution is paramount. When Pt(II) is coordinated with triphenylphosphine, the cis-isomer is the thermodynamically favored product. NMR studies demonstrate that reactions of Pt(II) precursors with PPh3 exclusively yield cis-PtCl2(PPh3)2 in solvents like DMSO, with no spontaneous isomerization to the trans-form [1]. In contrast, attempting to use or maintain trans-PtCl2(PPh3)2 requires specific kinetic control, and it is prone to unwanted isomerization under catalytic conditions, leading to unpredictable reaction kinetics.

Evidence DimensionSolution-state isomeric purity and stability
Target Compound Data100% retention of cis-geometry in standard coordinating solvents (e.g., DMSO).
Comparator Or Baselinetrans-PtCl2(PPh3)2 (thermodynamically unstable relative to the cis-form, prone to isomerization).
Quantified DifferenceExclusive formation and retention of the cis-isomer ensures a single, predictable active species in solution.
ConditionsSolution-state NMR monitoring in DMSO-d6.

Guarantees that the catalyst precursor maintains a consistent geometric structure, eliminating batch variability in kinetic studies.

Streamlined Non-Aqueous Synthesis of Pt(0) Catalysts

Procuring cis-PtCl2(PPh3)2 streamlines the industrial synthesis of critical Pt(0) catalysts, such as (η2-alkyne)platinum(0) or Pt(PPh3)4. While upstream inorganic salts like K2PtCl4 are less expensive, they are insoluble in standard organic solvents and require multi-step, biphasic, or protic reaction conditions to install the phosphine ligands. cis-PtCl2(PPh3)2 is highly soluble in organic solvents (e.g., dichloromethane), allowing for direct, one-pot reduction (e.g., using hydrazine hydrate) in organic media . This direct route affords the corresponding Pt(0) complexes in moderate to good yields while minimizing aqueous waste streams.

Evidence DimensionSolvent compatibility and synthetic steps to Pt(0)
Target Compound Data1-step reduction in organic solvents.
Comparator Or BaselineK2PtCl4 (requires aqueous media and multi-step ligand substitution).
Quantified DifferenceEliminates the aqueous-to-organic phase transfer step and pre-installs the necessary PPh3 ligands.
ConditionsChemical reduction to Pt(0) complexes.

Drastically reduces process time and solvent complexity when manufacturing downstream Pt(0) catalysts.

Location-Selective Immobilization for Supported Catalysts

For advanced materials procurement, such as the synthesis of supported single-atom catalysts (SACs), the choice of precursor dictates the final atomic location. Research demonstrates that using organic-soluble, neutral cis-Pt(II) precursors with strong trans-effect ligands in aprotic solvents enables exclusive surface adsorption on supports like CdSe nanoplatelets. In contrast, using the anionic [PtCl4]2− precursor in protic solvents leads to unwanted cation substitution, placing up to 60% of the Pt atoms inside the support rather than on the catalytically active surface [1].

Evidence DimensionSurface vs. internal placement of Pt atoms on nanocrystal supports
Target Compound DataNeutral cis-Pt(II) precursors promote ~100% surface immobilization in aprotic media.
Comparator Or Baseline[PtCl4]2- (results in 60% internal substitution).
Quantified Difference~60% increase in active surface-exposed Pt atoms.
ConditionsImmobilization on CdSe nanoplatelets in aprotic vs protic solvents.

Maximizes the atomic efficiency and catalytic activity of expensive platinum in heterogeneous catalyst manufacturing.

Synthesis of Homogeneous Pt(0) Catalysts

Suitable for the scalable, non-aqueous production of Pt(PPh3)4 and related low-valent platinum complexes via hydrazine reduction, directly leveraging the precursor's organic solubility and pre-installed phosphine ligands .

Industrial Hydrosilylation and Hydroformylation

Used in conjunction with SnCl2 as an efficient homogeneous catalyst system for the functionalization of alkenes and alkynes, where the cis-geometry is mandatory for the formation of the active Pt-SnCl3 intermediate and subsequent catalytic cycle [1].

Precursor for Bidentate Ligand Chelation

An effective air-stable starting material for synthesizing specialized organoplatinum complexes, as the adjacent labile chlorides allow for facile substitution by chelating diphosphines or diamines without requiring high-energy isomerization [2].

Surface-Selective Single-Atom Catalyst Preparation

Selected for advanced materials engineering where a neutral, organic-soluble Pt precursor is required to prevent destructive ion-exchange with the support material, ensuring maximum surface exposure of the active metal [3].

Dates

Last modified: 08-15-2023

Explore Compound Types